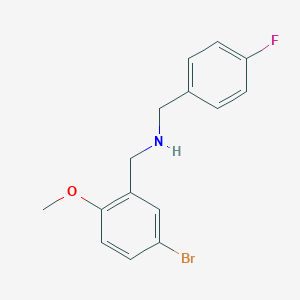![molecular formula C18H14N2O B315303 N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine](/img/structure/B315303.png)
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine is a chemical compound that belongs to the class of dibenzofurans It is characterized by the presence of a pyridine ring attached to a dibenzofuran structure through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine typically involves the reaction of dibenzo[b,d]furan-3-amine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives.
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan-3-amine: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.
N-(pyridin-3-ylmethyl)formamide: Similar structure but different functional group, leading to different reactivity and applications.
6,6′-di(pyridine-3-yl)-2,2′-bidibenzo[b,d]furan: Contains two pyridine groups, offering different binding properties and applications.
Uniqueness
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine is unique due to its specific combination of a dibenzofuran core with a pyridin-3-ylmethyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of scientific research applications.
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C18H14N2O/c1-2-6-17-15(5-1)16-8-7-14(10-18(16)21-17)20-12-13-4-3-9-19-11-13/h1-11,20H,12H2 |
InChI Key |
FEHBJSRIQQGYPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCC4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


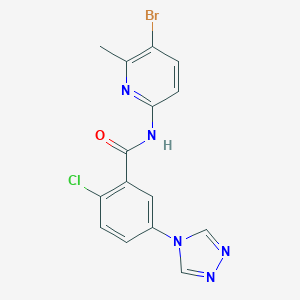
![2-chloro-N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315221.png)
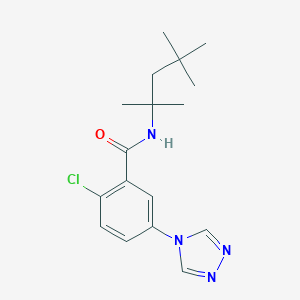
![N-[4-(benzylcarbamoyl)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B315223.png)
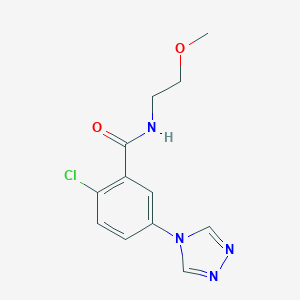
![2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315229.png)
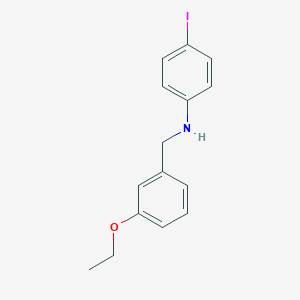
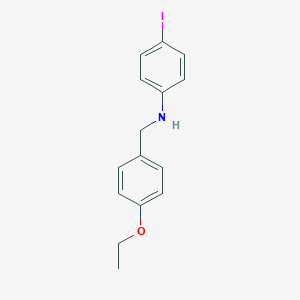
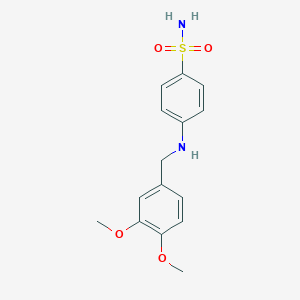
![N-dibenzo[b,d]furan-3-yl-N-(2,3-dimethoxybenzyl)amine](/img/structure/B315234.png)
![4-[(2,4-Dichlorophenyl)methylamino]benzenesulfonamide](/img/structure/B315237.png)
![N-dibenzo[b,d]furan-3-yl-N-(2,4-dimethoxybenzyl)amine](/img/structure/B315241.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B315243.png)
